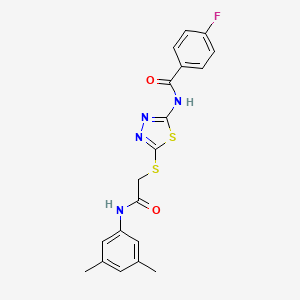

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

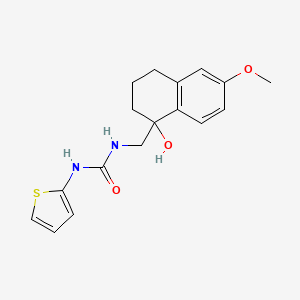

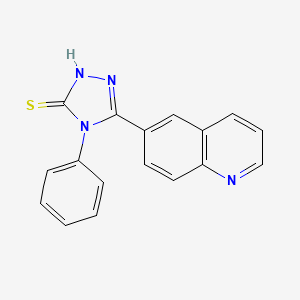

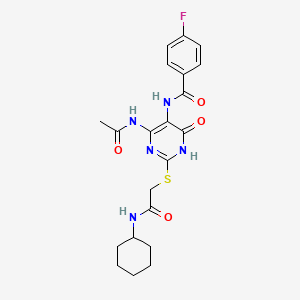

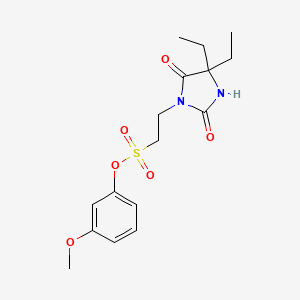

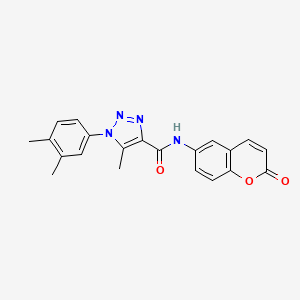

This compound is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. It also contains a fluorobenzamide group, which consists of a benzene ring (a six-membered ring of carbon atoms) with a fluorine atom and an amide group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiadiazole ring might be formed through a cyclization reaction, while the fluorobenzamide group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole ring and the benzene ring would likely contribute to the overall rigidity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The fluorine atom on the benzene ring could potentially be replaced by other groups through nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom and the amide group could affect its polarity, which would in turn affect properties like solubility and melting point .Aplicaciones Científicas De Investigación

Mechanism of Formation and Potential Applications

Thiadiazoles Synthesis : The study by Forlani et al. (2000) discusses the condensation reaction mechanisms leading to the formation of 1,2,4-thiadiazoles, including those substituted with dimethylphenyl groups similar to the compound . This process, involving thiobenzamide and thiourea derivatives, highlights the synthetic versatility of thiadiazoles, which can be pivotal in developing new materials, catalysts, or biologically active compounds with specific applications in medicinal chemistry and materials science (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).

Antimicrobial Applications

Fluorobenzamides in Antimicrobial Research : Desai et al. (2013) synthesized fluorobenzamide derivatives demonstrating antimicrobial activity. These compounds, including those with thiadiazole rings, showed significant activity against various bacterial and fungal strains. This suggests the potential use of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide in antimicrobial research, possibly offering a new avenue for developing antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Research

Benzothiazole Derivatives as Anticancer Agents : The research by Osmaniye et al. (2018) on benzothiazole acylhydrazones points towards the anticancer potential of thiadiazole and benzamide derivatives. The synthesis and evaluation of these compounds revealed probable anticancer activity, suggesting that modifications to the benzothiazole scaffold, similar to the thiadiazole modifications in the compound of interest, could lead to promising anticancer agents. This opens up possibilities for the compound's application in cancer research, particularly in designing novel therapeutic agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Advanced Materials and Molecular Probes

Fluorescence and Aggregation Studies : Budziak et al. (2019) conducted spectroscopic investigations into substituent- and aggregation-related dual fluorescence effects in selected 2-amino-1,3,4-thiadiazoles. Understanding these fluorescence effects can lead to the development of novel fluorescence probes for biological and chemical sensing applications. The compound , with its specific structural features, could potentially exhibit unique fluorescence properties useful in molecular biology or analytical chemistry (Budziak, Karcz, Makowski, Myśliwa-Kurdziel, Kasprzak, Matwijczuk, Chruściel, Oniszczuk, Adwent, & Matwijczuk, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of action

Compounds with a thiadiazole ring, like “N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide”, often interact with various enzymes or receptors in the body . The specific target would depend on the exact structure of the compound and its physicochemical properties.

Mode of action

Once the compound binds to its target, it could inhibit the target’s activity, alter its function, or trigger a cascade of biochemical reactions . The exact mode of action would depend on the nature of the target and the type of interaction between the compound and the target.

Biochemical pathways

The compound’s interaction with its target could affect various biochemical pathways. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound’s action could result in the upregulation or downregulation of that pathway .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence these properties .

Result of action

The compound’s action could lead to various molecular and cellular effects, such as changes in gene expression, cell signaling, or cell metabolism . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s interaction with its target.

Propiedades

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNQBGOAIDQYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)

![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)